

# An In-depth Technical Guide to Ethyl 4-hydroxybutanoate: Chemical Properties and Structure

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## Compound of Interest

Compound Name: Ethyl 4-hydroxybutanoate

Cat. No.: B1330753

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## Introduction

**Ethyl 4-hydroxybutanoate**, an organic compound with the chemical formula  $C_6H_{12}O_3$ , is a versatile molecule with applications spanning the pharmaceutical, flavor, and polymer industries.<sup>[1]</sup> This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, with a focus on data and methodologies relevant to research and development.

## Chemical Structure and Identification

**Ethyl 4-hydroxybutanoate** is the ethyl ester of 4-hydroxybutanoic acid. It possesses both a hydroxyl (-OH) and an ester (-COOCH<sub>2</sub>CH<sub>3</sub>) functional group.

Below is a 2D representation of the chemical structure of **ethyl 4-hydroxybutanoate**.

Caption: 2D Chemical Structure of **Ethyl 4-hydroxybutanoate**.

## Table 1: Compound Identification

Identifier	Value
IUPAC Name	ethyl 4-hydroxybutanoate[1]
CAS Number	999-10-0[2]
Molecular Formula	C <sub>6</sub> H <sub>12</sub> O <sub>3</sub> [3]
Molecular Weight	132.16 g/mol [1]
SMILES	CCOC(=O)CCCO[1]
InChI	InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3[1]

## Physicochemical Properties

**Ethyl 4-hydroxybutanoate** is a colorless liquid under standard conditions.[1] A summary of its key physicochemical properties is presented below.

**Table 2: Physicochemical Data**

Property	Value
Appearance	Colorless liquid[1]
Boiling Point	204.8 ± 23.0 °C at 760 mmHg
Density	1.027 ± 0.1 g/cm <sup>3</sup>
Solubility	Soluble in water, ethanol, and ether.[1]
Flash Point	81 °C
pKa	14.88 ± 0.10 (Predicted)
LogP	0.43[4]

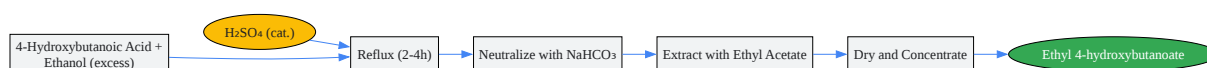
## Experimental Protocols

### Synthesis

Method 1: Fischer Esterification of 4-Hydroxybutanoic Acid

This method involves the acid-catalyzed esterification of 4-hydroxybutanoic acid with ethanol.

- Materials: 4-hydroxybutanoic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, ethyl acetate.
- Procedure:
  - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybutanoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).[5]
  - Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).[6]
  - Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
  - After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
  - Remove the excess ethanol under reduced pressure using a rotary evaporator.
  - Extract the aqueous residue with ethyl acetate (3 x 50 mL).
  - Combine the organic layers and wash with brine (1 x 50 mL).
  - Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude **ethyl 4-hydroxybutanoate**.



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Caption: Fischer Esterification Workflow.

Method 2: Synthesis from  $\gamma$ -Butyrolactone

This method involves the acid-catalyzed ring-opening of  $\gamma$ -butyrolactone with ethanol.

- Materials:  $\gamma$ -Butyrolactone, absolute ethanol, dry hydrogen bromide gas or concentrated hydrobromic acid.[8]
- Procedure:
  - Dissolve  $\gamma$ -butyrolactone in absolute ethanol in a suitable flask.
  - Cool the solution in an ice bath.
  - Bubble dry hydrogen bromide gas through the solution or add concentrated hydrobromic acid dropwise while maintaining the low temperature.
  - Allow the reaction to proceed for several hours. Monitor the reaction by GC or TLC.
  - Work-up involves neutralization with a weak base, extraction with an organic solvent, and subsequent purification.

## Purification

### Vacuum Distillation

Crude **ethyl 4-hydroxybutanoate** can be purified by vacuum distillation.

- Apparatus: A standard vacuum distillation setup with a fractionating column.
- Procedure:
  - Transfer the crude product to a round-bottom flask.
  - Connect the flask to the distillation apparatus and apply a vacuum.
  - Heat the flask gently in an oil bath.
  - Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point is approximately 71-73 °C at 12 mmHg.[9]

## Analytical Characterization

### Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for assessing the purity and confirming the identity of **ethyl 4-hydroxybutanoate**.

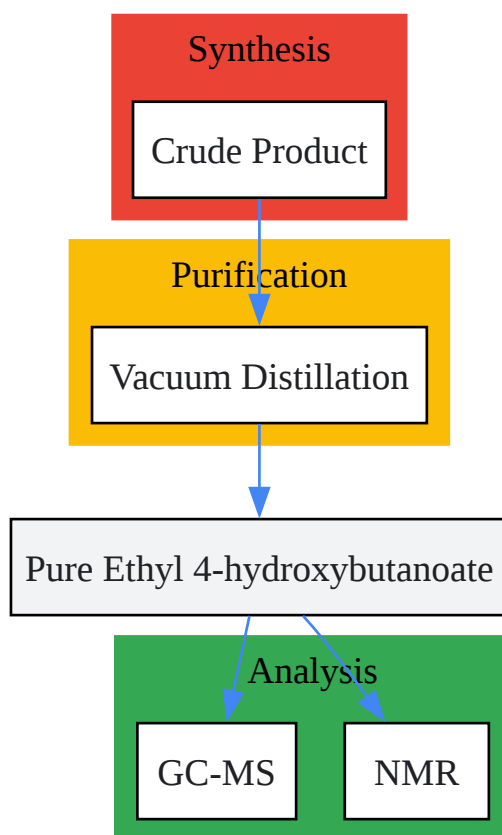
- Instrumentation: A gas chromatograph coupled to a mass spectrometer.
- Typical GC Conditions:
  - Column: A nonpolar or semi-polar capillary column (e.g., DB-5 or equivalent).
  - Carrier Gas: Helium or hydrogen.
  - Injector Temperature: 250 °C.
  - Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
- MS Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from m/z 30 to 200.
- Expected Retention Index: The Kovats retention index on a standard non-polar column is approximately 1022.<sup>[1]</sup>

### Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H and <sup>13</sup>C NMR are essential for structural elucidation.

- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
- Solvent: Deuterated chloroform (CDCl<sub>3</sub>).
- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>):

- $\delta$  4.12 (q,  $J = 7.1$  Hz, 2H,  $-\text{OCH}_2\text{CH}_3$ )
- $\delta$  3.68 (t,  $J = 6.2$  Hz, 2H,  $-\text{CH}_2\text{OH}$ )
- $\delta$  2.44 (t,  $J = 7.3$  Hz, 2H,  $-\text{COCH}_2-$ )
- $\delta$  1.90 (p,  $J = 6.8$  Hz, 2H,  $-\text{CH}_2\text{CH}_2\text{CH}_2-$ )
- $\delta$  1.25 (t,  $J = 7.1$  Hz, 3H,  $-\text{OCH}_2\text{CH}_3$ )
- $^{13}\text{C}$  NMR (75 MHz,  $\text{CDCl}_3$ ):
  - $\delta$  173.9 ( $-\text{COO}-$ )
  - $\delta$  62.1 ( $-\text{CH}_2\text{OH}$ )
  - $\delta$  60.5 ( $-\text{OCH}_2\text{CH}_3$ )
  - $\delta$  30.7 ( $-\text{COCH}_2-$ )
  - $\delta$  28.4 ( $-\text{CH}_2\text{CH}_2\text{CH}_2-$ )
  - $\delta$  14.2 ( $-\text{OCH}_2\text{CH}_3$ )



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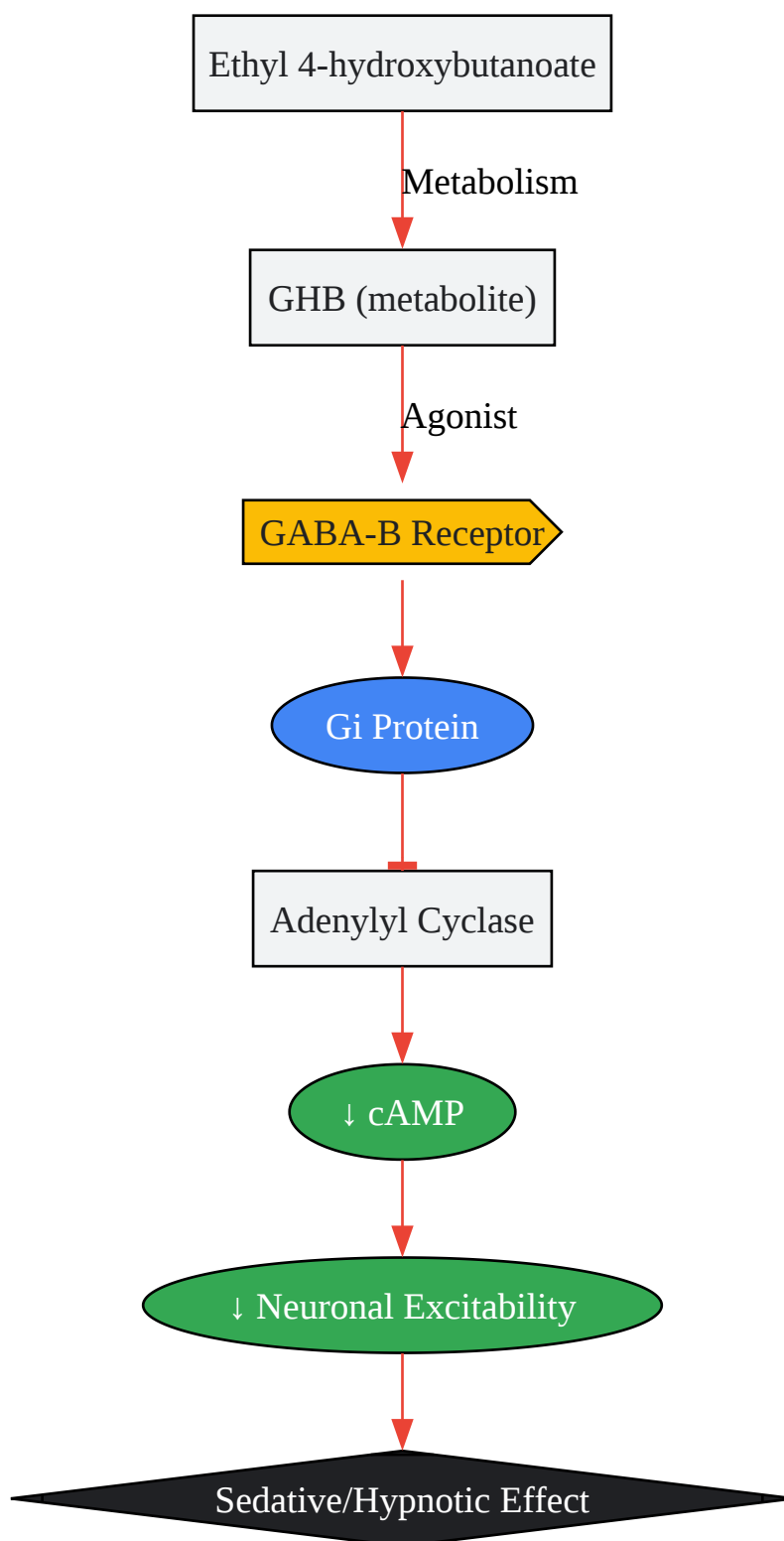
Caption: Experimental Workflow for Synthesis and Analysis.

## Potential Biological Activity and Signaling Pathways

While research on the specific biological signaling pathways of **ethyl 4-hydroxybutanoate** is limited, its structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential interactions with the central nervous system.

### Sedative-Hypnotic Effects

GHB is a known neuromodulator that exerts its primary sedative and hypnotic effects through the GABA-B receptor.<sup>[10][11]</sup> It is plausible that **ethyl 4-hydroxybutanoate**, as a pro-drug or analogue, could be metabolized to GHB or interact directly with GABA-B receptors, leading to similar effects. The proposed mechanism involves the activation of GABA-B receptors, which are G-protein coupled receptors that lead to the inhibition of adenylyl cyclase and a decrease in neuronal excitability.



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Caption: Putative Sedative-Hypnotic Signaling Pathway.



## Antioxidant Activity

Some studies suggest that short-chain hydroxy esters may possess antioxidant properties.[12] The mechanism is not fully elucidated but could involve direct radical scavenging by the hydroxyl group or indirect effects on cellular antioxidant pathways. For instance, some short-chain fatty acids have been shown to modulate the Nrf2 pathway, a key regulator of cellular redox homeostasis.[13] Further research is needed to determine if **ethyl 4-hydroxybutanoate** acts through similar mechanisms.

## Conclusion

**Ethyl 4-hydroxybutanoate** is a valuable chemical with well-defined properties and multiple synthetic routes. Its potential biological activities, particularly its sedative-hypnotic and antioxidant effects, warrant further investigation to elucidate the underlying molecular mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.

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